2-(Benzyloxy)-4-bromo-1-nitrobenzene

Catalog No.
S812785
CAS No.
849210-10-2
M.F
C13H10BrNO3
M. Wt
308.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-4-bromo-1-nitrobenzene

CAS Number

849210-10-2

Product Name

2-(Benzyloxy)-4-bromo-1-nitrobenzene

IUPAC Name

4-bromo-1-nitro-2-phenylmethoxybenzene

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

InChI

InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ISIBNKKIJOEHIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]

2-(Benzyloxy)-4-bromo-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group. Its molecular formula is C13H10BrNO3C_{13}H_{10}BrNO_{3} and it has a molecular weight of 308.13 g/mol. The compound is notable for its structural features, where the benzyloxy group is positioned ortho to the nitro group and para to the bromine atom. This arrangement influences its chemical properties and reactivity, making it a significant compound in organic synthesis and medicinal chemistry .

  • Electrophilic Substitution: The nitro group can act as an electron-withdrawing group, facilitating electrophilic aromatic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron in hydrochloric acid or catalytic hydrogenation, allowing for further functionalization .
  • Palladium-Catalyzed Cross-Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, enabling the introduction of diverse groups at the 2-position of the benzene ring.

The biological activity of 2-(Benzyloxy)-4-bromo-1-nitrobenzene is influenced by its structural components:

  • Covalent Modification: The reduced form of the nitro group can act as a Michael acceptor, potentially modifying nucleophilic residues in proteins or DNA, which may lead to biological effects.
  • Intercalation Potential: Its aromatic structure might allow it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes .

Several synthesis methods have been developed for 2-(Benzyloxy)-4-bromo-1-nitrobenzene:

  • Nitration of Benzyloxybromobenzene: Starting from benzyloxybromobenzene, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
  • Bromination of Nitrobenzene: Nitrobenzene can be brominated under controlled conditions to introduce the bromine atom at the para position relative to the nitro group.
  • Palladium-Catalyzed Cross-Coupling: Utilizing the bromine atom in cross-coupling reactions allows for further functionalization and complexity in synthesis .

The applications of 2-(Benzyloxy)-4-bromo-1-nitrobenzene span various fields:

  • Materials Science: It can serve as a building block for organic semiconductors or supramolecular architectures due to its unique electronic properties.
  • Medicinal Chemistry: Derivatives of this compound are explored for potential biological activities, particularly those modified at the nitro or benzyloxy groups .
  • Synthetic Organic Chemistry: It acts as a versatile intermediate in synthesizing complex molecules due to its functional groups .

Interaction studies focus on how 2-(Benzyloxy)-4-bromo-1-nitrobenzene interacts with biological systems:

  • Receptor Binding Studies: The compound's structure suggests potential interactions with specific receptors, which may modulate biological responses.
  • Enzyme Inhibition: Its ability to covalently modify enzymes through electrophilic attack indicates potential applications in drug design targeting specific biochemical pathways.

Several compounds share structural similarities with 2-(Benzyloxy)-4-bromo-1-nitrobenzene:

Compound NameStructure FeaturesUnique Aspect
4-Bromo-1-nitrobenzeneBromine and nitro groups at para positionsLacks benzyloxy substituent
1-Benzyloxy-4-nitrobenzeneNitro group at para position relative to benzyloxyBenzyloxy at para position instead of ortho
4-Benzyloxy-2-bromo-1-methoxybenzeneMethoxy group instead of nitroDifferent electron-donating group affecting reactivity

These comparisons highlight how variations in substituent positions and types influence the chemical properties and reactivity of these compounds, underscoring the uniqueness of 2-(Benzyloxy)-4-bromo-1-nitrobenzene within this class.

XLogP3

3.9

Dates

Modify: 2023-08-16

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